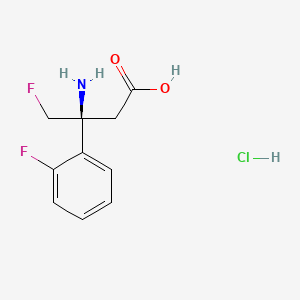
(S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C10H13ClFNO2 It is a derivative of butanoic acid and contains both amino and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Amino Group Introduction:
Butanoic Acid Derivative Formation: The final step involves the formation of the butanoic acid derivative by reacting the amino-fluorophenyl compound with butanoic acid under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction conditions and improve efficiency.
Purification Steps: Employing various purification techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Such as halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
(S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic applications, including its effects on neurological and metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to (S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride include:
®-3-Amino-4-(2-fluorophenyl)butanoic acid: A stereoisomer with different spatial arrangement of atoms.
3-Amino-4-(2-chlorophenyl)butanoic acid: A compound with a chlorine atom instead of a fluorine atom.
3-Amino-4-(2-bromophenyl)butanoic acid: A compound with a bromine atom instead of a fluorine atom.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical properties and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H12ClF2NO2 |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
(3S)-3-amino-4-fluoro-3-(2-fluorophenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11F2NO2.ClH/c11-6-10(13,5-9(14)15)7-3-1-2-4-8(7)12;/h1-4H,5-6,13H2,(H,14,15);1H/t10-;/m1./s1 |
InChI Key |
HXBRWRAGEMVKSY-HNCPQSOCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@](CC(=O)O)(CF)N)F.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)(CF)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















